2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide” is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazothiazole derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The molecules were analyzed by (1)H NMR, (13)C NMR, mass spectral, and elemental data .Molecular Structure Analysis
The imidazo[2,1-b][1,3,4]thiazole system is essentially planar, with a maximum deviation of 0.006 (2) Å. The dihedral angle between the imidazo[2,1-b][1,3,4]thiazole and chloro-phenyl rings is 5.07 (8)° .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.72 . It is a solid with a melting point of 192 - 195 .Scientific Research Applications
Anticancer Activity
Compounds derived from imidazo[2,1-b]thiazole, such as the one , have shown promising anticancer properties . Specifically, they have been evaluated for antitumor activity against a range of cancer cell lines. One study highlighted the broad-spectrum antiproliferative activity of a related compound against ovarian, colon, renal, and leukemia cancer cell lines . This suggests that our compound may also possess similar anticancer efficacy.
Immunomodulatory Effects
Imidazothiazole derivatives have been noted for their immunostimulating activities in cancer treatment. Levamisole, a well-known imidazothiazole derivative, has been extensively studied for its ability to modulate the immune system through T-cell activation and proliferation, which could be a potential application for our compound as well .
Antiviral Properties
The structural class of imidazo[2,1-b]thiazoles has been associated with antiviral activities . These compounds have been studied for their efficacy against various viral infections, indicating that our compound could be explored for potential antiviral applications .
Antifungal and Antibacterial Use
Due to the broad spectrum of pharmacological activities, imidazo[2,1-b]thiazole scaffolds have been investigated for their antifungal and antibacterial properties . This makes them valuable in the development of new treatments for infectious diseases .
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Some derivatives have shown inhibitory effects on VEGFR2, which plays a significant role in tumor angiogenesis. The compound could potentially be developed as an inhibitor against VEGFR2, offering a new avenue for cancer therapy .
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
Imidazo[2,1-b]thiazole derivatives have been used as CFTR-selective potentiators, which could be beneficial in treating cystic fibrosis. Research into the compound’s ability to act as a CFTR potentiator could lead to advancements in cystic fibrosis treatment options .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-2-14-3-9-17(10-4-14)23-20(26)11-18-13-27-21-24-19(12-25(18)21)15-5-7-16(22)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOODMIKPPVFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide |
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